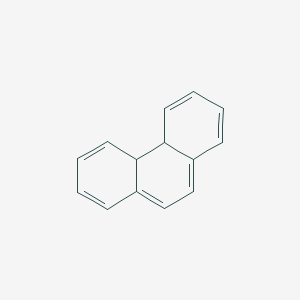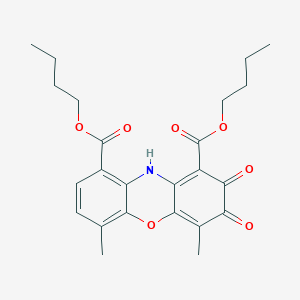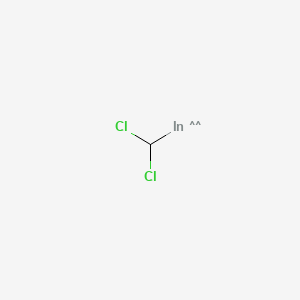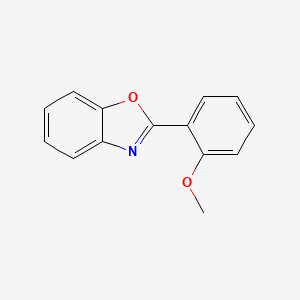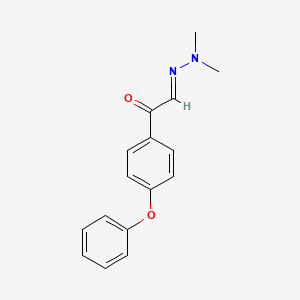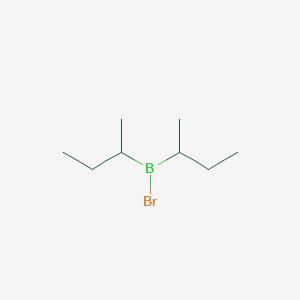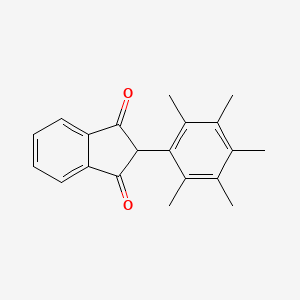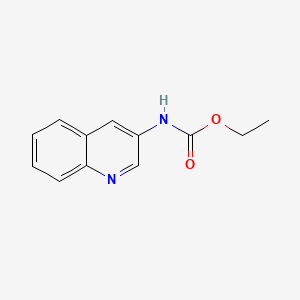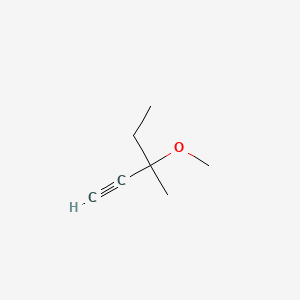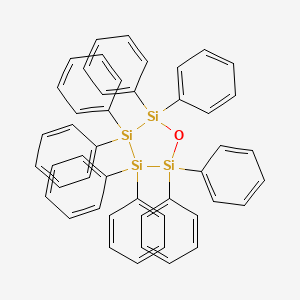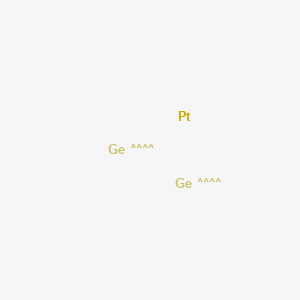
CID 78061901
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061901, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It recognizes a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical efficacy and safety profiles, making it a potential candidate for therapeutic applications in oncology and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CID-103 is synthesized using recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the monoclonal antibody, which is then purified using protein A affinity chromatography and other purification techniques .
Industrial Production Methods
The industrial production of CID-103 involves large-scale cell culture bioreactors. The process includes cell expansion, production, and purification stages. The monoclonal antibody is harvested from the culture medium, followed by a series of purification steps to ensure high purity and quality. The final product is formulated and filled into vials for clinical and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions
The binding reactions of CID-103 typically occur under physiological conditions, such as in the human body or in vitro assays that mimic these conditions. Common reagents used in these assays include buffers, cell culture media, and detection antibodies .
Major Products Formed
The major products formed from the binding reactions of CID-103 are immune complexes consisting of the monoclonal antibody and the cluster of differentiation 38 molecule. These complexes can lead to the destruction of malignant cells expressing the cluster of differentiation 38 .
Wissenschaftliche Forschungsanwendungen
CID-103 has several scientific research applications, including:
Oncology: CID-103 is being investigated for its potential to treat multiple myeloma and other hematologic malignancies.
Autoimmune Diseases: CID-103 is also being studied for its potential to treat autoimmune diseases, such as immune thrombocytopenia.
Transplantation: CID-103 is being explored for its use in preventing antibody-mediated rejection in kidney transplant recipients.
Wirkmechanismus
CID-103 exerts its effects by binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The unique epitope recognized by CID-103 allows for specific targeting of cluster of differentiation 38-expressing cells, minimizing off-target effects and enhancing therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in oncology.
Uniqueness of CID-103
CID-103 is unique in its ability to recognize a distinct epitope on the cluster of differentiation 38 molecule, which may contribute to its enhanced efficacy and safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies. Additionally, CID-103 has shown promising preclinical results in both oncology and autoimmune disease models, highlighting its potential as a versatile therapeutic agent .
Eigenschaften
Molekularformel |
Ge2Pt |
|---|---|
Molekulargewicht |
340.3 g/mol |
InChI |
InChI=1S/2Ge.Pt |
InChI-Schlüssel |
ANFZALPDKQURPJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Ge].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


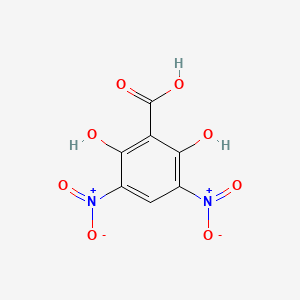
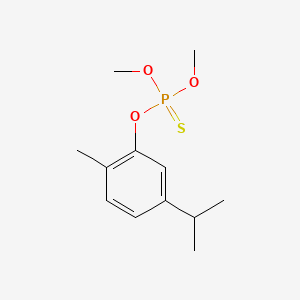
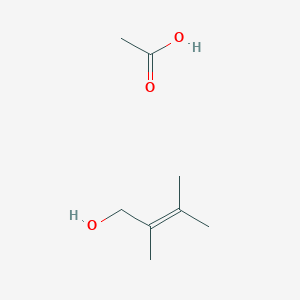
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
